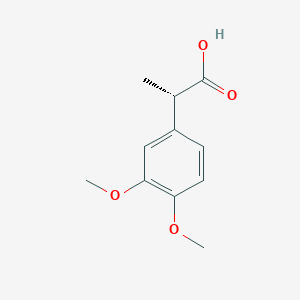
(2S)-2-(3,4-dimethoxyphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-dimethoxyphenyl)propanoic Acid: is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups and a propanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde to form 3,4-dimethoxycinnamic acid.
Hydrogenation: The cinnamic acid derivative is then hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine:
- Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry:
- Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating biochemical pathways to exert its effects. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
類似化合物との比較
- (2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
- (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid
Comparison:
- (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid is unique due to the presence of methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- The similar compounds listed above contain hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(2S)-2-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m0/s1 |
InChIキー |
KWOMNGWHOBWKBP-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)OC)C(=O)O |
正規SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


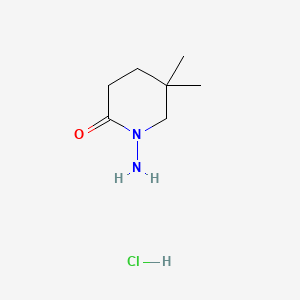

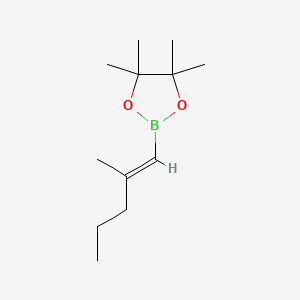
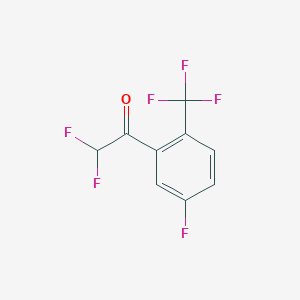
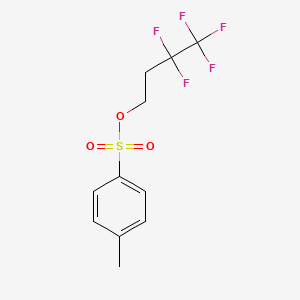
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
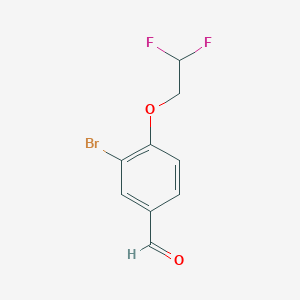
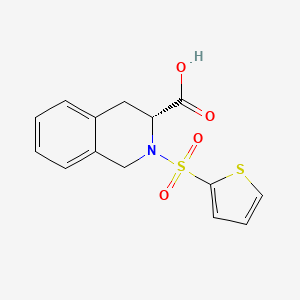
![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)
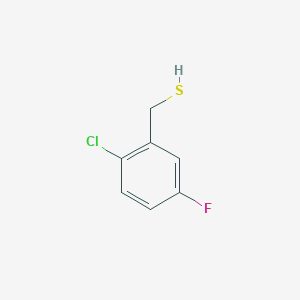
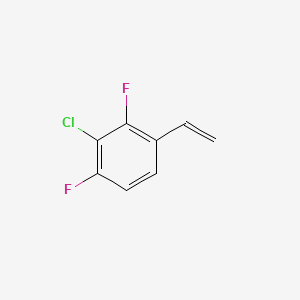
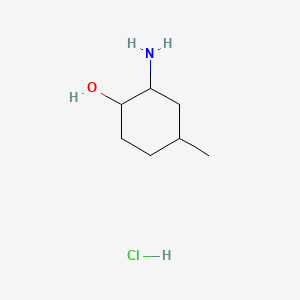
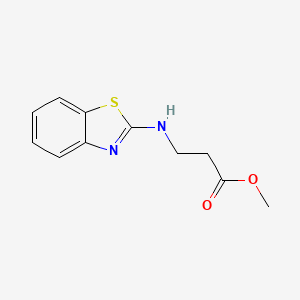
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
